molecular formula C9H14N2O B077931 2-cyano-N-cyclohexylacetamide CAS No. 15029-38-6

2-cyano-N-cyclohexylacetamide

Cat. No.: B077931
CAS No.: 15029-38-6
M. Wt: 166.22 g/mol
InChI Key: RURWLUVLDBYUEN-UHFFFAOYSA-N
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Description

2-Cyano-N-cyclohexylacetamide (2-CCH) is a cyclic amide derived from the cyclohexanecarboxylic acid and is a type of nitrile-containing compound. It is widely used in the synthesis of organic compounds and is known for its ability to interact with other molecules in a wide range of reactions. 2-CCH is also used in the preparation of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

  • Synthesis of novel heterocycles for antimicrobial applications: 2-Cyano-N-arylacetamide is utilized in synthesizing nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole, showing potential as antimicrobial agents against Gram bacteria and fungi strains (Ewies & Abdelsalaam, 2020).

  • Synthesis of ketamine and related analogues: Ketamine, an analogue of 2-cyano-N-cyclohexylacetamide, is used in anaesthetics and has shown promising results in treating depression. The review of its synthesis offers insights into past and future research on ketamine-like molecules (Jose, Dimitrov, & Denny, 2018).

  • In the field of catalysis: In hydrogenation processes, such as the hydrogenation of paracetamol, derivatives of this compound, like N-cyclohexylacetamide, are formed. These processes are influenced by the support, metal precursor, and solvent used in the reactions (Bachiller-Baeza, Guerrero-Ruíz, & Rodríguez-Ramos, 2005).

  • Synthesis and biological activity of bivalent palladium and platinum cyanoximates: Cyanoximes, including derivatives of this compound, have been synthesized for potential use in anticancer treatments, as some compounds have shown activity against cervical cancer cell lines (Eddings et al., 2004).

  • Development of heterocycles for pharmaceutical applications: Utilizing this compound in reactions with various reagents, researchers have synthesized innovative compounds like pyrazoles, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles, which could have applications in drug design and development (Fahim et al., 2018).

  • Synthesis of nonionic surfactants: 2-Cyano-N-octadecylacetamide has been used to synthesize nonionic surfactants with heterocyclic nuclei for improved surfactant properties, demonstrating the compound's versatility in chemical synthesis (El-Sayed & Ahmed, 2016).

  • Antitumor studies: Various derivatives of this compound, such as N-(thiazol-2-yl) acetamide and N-(oxazol- 2-yl) acetamide, have been synthesized and evaluated for antitumor activities, showing potential in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).

Safety and Hazards

2-Cyano-N-cyclohexylacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2-Cyano-N-cyclohexylacetamide is commonly used in the production of pesticides . It exhibits high insecticidal and antibacterial activity, often serving as a raw material for insecticides or bactericides . .

Result of Action

This compound exhibits high insecticidal and antibacterial activity Therefore, the molecular and cellular effects of its action likely involve the disruption of essential biological processes in pests, leading to their death

Properties

IUPAC Name

2-cyano-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURWLUVLDBYUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351652
Record name 2-cyano-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-38-6
Record name 2-Cyano-N-cyclohexylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-cyclohexylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-N-CYCLOHEXYL-ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (4.26 g, 50 mmol) and cyclohexylamine (4.96 g, 50 mmol) were dissolved in DCM (100 mL). EDCI (10.51 g, 55 mmol) was added and the mixture stiffed at ambient temperature for 24 h. The reaction mixture was washed with water (2×100 mL), dried (MgSO4) and evaporated to leave a yellow solid residue which was purified by chromatography on silica gel eluting with an EtOAc/DCM gradient (0-100%) to provide the title compound as a white solid (5.66 g, 68%).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.51 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-cyano-N-cyclohexylacetamide in recent research?

A1: this compound serves as a versatile building block for synthesizing diverse heterocyclic compounds. Studies demonstrate its utility in producing various derivatives, including aminopyrazoles, pyrazoles, benzimidazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines. [, , ] These heterocycles are prominent in medicinal chemistry due to their potential biological activities.

Q2: Can you describe a specific reaction involving this compound and its outcome?

A2: One study [] describes reacting this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation. This reaction yields (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide. This intermediate is then utilized in further reactions with hydrazine derivatives to produce various pyrazole derivatives.

Q3: Have any computational studies been conducted on compounds derived from this compound?

A3: Yes, density functional theory (DFT) calculations have been employed to analyze the equilibrium geometry of novel fused pyrazoles synthesized from this compound. [, ] These studies investigated parameters such as total energy, HOMO/LUMO energy levels, and Mulliken atomic charges. Such computational analyses contribute to understanding the reactivity and potential applications of these newly synthesized compounds.

Q4: Are there any studies investigating the material properties of polymers incorporating this compound derivatives?

A4: Research has explored incorporating a derivative of this compound, (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide (CHAA), into polymeric nanospheres. [] These nanospheres, synthesized via microemulsion polymerization, were characterized using techniques like FT-IR, TEM, TGA, and H1NMR. The study revealed that these nanospheres possess good electrochemical performance and thermal stability, highlighting the potential of incorporating this compound derivatives into functional materials.

Q5: Is there structural information available for this compound?

A5: While specific spectroscopic data might be limited in the provided context, a study [] reports the crystal structure of this compound. Access to the crystal structure provides crucial information about the compound's three-dimensional arrangement, bond lengths, and bond angles. This information can be valuable for understanding its reactivity and designing further synthetic strategies.

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